molecular formula C16H19N3O3 B12744628 Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- CAS No. 119034-02-5

Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)-

Cat. No.: B12744628
CAS No.: 119034-02-5
M. Wt: 301.34 g/mol
InChI Key: WYDCTETWBQARAQ-SFQUDFHCSA-N
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Description

Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their wide range of applications in organic synthesis, drug discovery, and agrochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- typically involves the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . One common method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine . This approach allows for the production of semicarbazides on a large scale with good yield and purity.

Industrial Production Methods

Industrial production of semicarbazides often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential toxicity of some reagents, such as isocyanates and phosgene derivatives .

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- include other semicarbazides with different substituents, such as:

Uniqueness

The furfurylidene and p-butoxyphenyl groups contribute to its reactivity and versatility in various scientific and industrial contexts .

Properties

CAS No.

119034-02-5

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-(4-butoxyphenyl)-3-[(E)-furan-2-ylmethylideneamino]urea

InChI

InChI=1S/C16H19N3O3/c1-2-3-10-21-14-8-6-13(7-9-14)18-16(20)19-17-12-15-5-4-11-22-15/h4-9,11-12H,2-3,10H2,1H3,(H2,18,19,20)/b17-12+

InChI Key

WYDCTETWBQARAQ-SFQUDFHCSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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